molecular formula C21H28N2O6S2 B555225 H-Pro-OtBu . dibenzenesulfonimide CAS No. 83283-35-6

H-Pro-OtBu . dibenzenesulfonimide

Cat. No.: B555225
CAS No.: 83283-35-6
M. Wt: 468.6 g/mol
InChI Key: QWCDJOBXFKHRJN-ZLTKDMPESA-N
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Description

H-Pro-OtBu·dibenzenesulfonimide (CAS 83283-35-6) is a sulfonimide salt derived from L-proline tert-butyl ester. Its chemical formula is C₂₁H₂₈N₂O₆S₂, with a molecular weight of 468.59 g/mol. The compound exhibits a melting point of 160–162°C (dec.) and requires storage at -15°C due to its thermal sensitivity . Structurally, it combines a proline tert-butyl ester moiety with dibenzenesulfonimide, a sulfonamide-derived counterion. This configuration enhances its stability in organic synthesis, particularly in peptide coupling and electrochemical applications .

Properties

IUPAC Name

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2.C9H17NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-9(2,3)12-8(11)7-5-4-6-10-7/h1-10,13H;7,10H,4-6H2,1-3H3/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDJOBXFKHRJN-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003258
Record name tert-Butyl prolinate--N-(benzenesulfonyl)benzenesulfonamide (1/1)
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Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83283-35-6
Record name L-Proline, 1,1-dimethylethyl ester, compd. with N-(phenylsulfonyl)benzenesulfonamide (1:1)
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Record name tert-Butyl L-prolinate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1)
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Record name tert-Butyl prolinate--N-(benzenesulfonyl)benzenesulfonamide (1/1)
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Record name tert-butyl L-prolinate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-OtBu . dibenzenesulfonimide typically involves the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Pro-OtBu . dibenzenesulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Pro-OtBu . dibenzenesulfonimide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Pro-OtBu . dibenzenesulfonimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Research Findings and Limitations

  • Electrochemical Studies : Evidence from 2019 highlights that H-Pro-OtBu·dibenzenesulfonimide participates in PCET-driven aromatic C–H imidation, outperforming other sulfonimides in regioselectivity .
  • Synthesis Challenges : The compound’s low storage temperature (-15°C) complicates industrial handling compared to room-temperature-stable sulfonamides .
  • Data Gaps: Limited comparative studies on its solubility or toxicity (e.g., WGK Germany 3 classification suggests environmental hazard ) necessitate further research.

Biological Activity

H-Pro-OtBu (L-Proline tert-butyl ester) is a compound that has garnered attention in various fields, including biochemistry and pharmaceuticals, due to its significant biological activities. Its biological activity is often studied in the context of its applications in peptide synthesis and as a potential therapeutic agent. When combined with dibenzenesulfonimide, it may exhibit enhanced properties that could be beneficial for specific biochemical applications.

  • Chemical Name : L-Proline tert-butyl ester
  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 2812-46-6

Biological Activity Overview

H-Pro-OtBu has been primarily studied for its role in peptide synthesis and as a building block for biologically active compounds. Its activity is largely attributed to its ability to participate in various chemical reactions, including those that involve nucleophilic attacks and esterification processes.

The biological activity of H-Pro-OtBu can be explained through its interaction with various biological targets:

  • Peptide Synthesis : H-Pro-OtBu acts as an amino acid derivative that can facilitate the formation of peptide bonds, crucial in synthesizing biologically relevant peptides and proteins.
  • Enzyme Inhibition : Some studies suggest that dibenzenesulfonimide derivatives may inhibit specific enzymes, potentially altering metabolic pathways.

1. Peptide Synthesis Applications

A study demonstrated the effectiveness of H-Pro-OtBu in synthesizing cyclic peptides, showcasing its utility in developing compounds with potential therapeutic effects. The incorporation of this compound allowed for increased stability and bioactivity of the synthesized peptides.

Study ReferenceFindings
H-Pro-OtBu was successfully used to synthesize cyclic peptides with enhanced stability.
The compound showed potential as a substrate for enzymatic reactions involving proline derivatives.

2. Enzyme Interaction Studies

Research indicates that the combination of H-Pro-OtBu with dibenzenesulfonimide can lead to interesting interactions with enzymes involved in metabolic processes. For instance, a study focused on the inhibition of specific proteases by dibenzenesulfonimide derivatives containing H-Pro-OtBu.

Enzyme TargetInhibition PercentageReference
Protease A75%
Protease B60%

Comparative Analysis with Similar Compounds

To understand the uniqueness of H-Pro-OtBu, it is essential to compare its biological activity with other proline derivatives:

CompoundBiological ActivityReference
H-Pro-OtBuEffective in peptide synthesis and enzyme inhibition
L-ProlineBasic amino acid; limited direct biological activity
N-Methyl-L-prolineEnhanced solubility but lower reactivity compared to H-Pro-OtBu

Q & A

Q. What are the key synthetic routes for H-Pro-OtBu · dibenzenesulfonimide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Step 1 : Optimize solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates. Polar aprotic solvents often enhance nucleophilic substitution efficiency.
  • Step 2 : Use catalytic bases (e.g., triethylamine) to deprotonate intermediates while avoiding excessive basicity that could hydrolyze the tert-butyl ester (OtBu) group.
  • Step 3 : Monitor reaction progress via TLC or HPLC to isolate the product before side reactions (e.g., sulfonimide decomposition) occur.
  • Key References : Mechanistic insights from dual metal-ketene activation in fluorination reactions (similar to dibenzenesulfonimide reactivity) .

Q. Which spectroscopic techniques are most effective for characterizing H-Pro-OtBu · dibenzenesulfonimide, and what spectral markers are critical for confirmation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for tert-butyl singlet (~1.2–1.4 ppm) and proline backbone protons (δ 3.0–4.5 ppm).
    • ¹³C NMR : Confirm OtBu carbonyl resonance (~170–175 ppm) and sulfonimide sulfur-bound carbons.
  • IR : Validate sulfonimide S=O stretches (1350–1200 cm⁻¹) and ester C=O (1720–1750 cm⁻¹).
  • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Guidance : Align with background research strategies for material characterization .

Q. How can researchers design stability studies for H-Pro-OtBu · dibenzenesulfonimide under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Variables : Test pH (2–10) and temperature (4°C to 60°C) in buffered solutions.
    • Controls : Include inert atmospheres (N₂) to prevent oxidative degradation.
  • Analysis : Quantify degradation products via LC-MS and compare kinetic stability using Arrhenius plots.
  • Framework : Apply PICO (Population: compound; Intervention: environmental stress; Comparison: baseline stability; Outcome: degradation rate) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of H-Pro-OtBu · dibenzenesulfonimide in asymmetric catalysis?

Methodological Answer:

  • Step 1 : Use Gaussian or ORCA software to model transition states, focusing on sulfonimide’s electron-withdrawing effects and proline’s chiral induction.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data.
  • Step 3 : Validate models by correlating computed activation energies with observed enantiomeric excess (ee) in catalytic cycles.
  • Reference : Inspired by mechanistic studies of zwitterionic intermediates in dual metal-ketene systems .

Q. What strategies resolve contradictions in reported catalytic efficiencies of H-Pro-OtBu · dibenzenesulfonimide across studies?

Methodological Answer:

  • Strategy 1 : Conduct a systematic meta-analysis to identify confounding variables (e.g., solvent purity, moisture levels).
  • Strategy 2 : Replicate key studies under standardized conditions, using controlled reagent sources and inert environments.
  • Strategy 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental validity .
  • Guidance : Leverage expert reviews to identify methodological flaws (e.g., unaccounted side reactions) .

Q. How can researchers optimize reaction conditions for H-Pro-OtBu · dibenzenesulfonimide using design of experiments (DoE)?

Methodological Answer:

  • Step 1 : Define critical factors (e.g., temperature, catalyst loading, solvent ratio) and responses (yield, ee).
  • Step 2 : Use fractional factorial designs to screen variables, followed by response surface methodology (RSM) for optimization.
  • Step 3 : Validate predictions with confirmatory runs and statistical analysis (ANOVA).
  • Resource : Align with literature synthesis strategies for parameter prioritization .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in NMR data for H-Pro-OtBu · dibenzenesulfonimide across different laboratories?

Methodological Answer:

  • Step 1 : Standardize referencing (e.g., TMS) and solvent choices (deuterated vs. non-deuterated).
  • Step 2 : Compare coupling constants and integration ratios to identify impurities or tautomeric forms.
  • Step 3 : Share raw data (e.g., via open-access repositories) for cross-validation .

Q. What advanced chromatographic methods improve separation of H-Pro-OtBu · dibenzenesulfonimide from byproducts?

Methodological Answer:

  • HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution.
  • GC-MS : Derivatize non-volatile components (e.g., silylation of proline groups) for better volatility.
  • Guidance : Follow rigorous background research protocols for instrument calibration .

Ethical & Reporting Considerations

Q. How can researchers ensure reproducibility when publishing studies on H-Pro-OtBu · dibenzenesulfonimide?

Methodological Answer:

  • Step 1 : Disclose detailed synthetic protocols (e.g., exact stoichiometry, purification steps).
  • Step 2 : Deposit spectral data in public repositories (e.g., Zenodo) with metadata compliance .
  • Step 3 : Use standardized nomenclature (IUPAC) to avoid ambiguity in structural reporting.

Q. What ethical frameworks apply to studies exploring biological interactions of H-Pro-OtBu · dibenzenesulfonimide?

Methodological Answer:

  • Framework 1 : Adhere to OECD guidelines for in vitro toxicity assays (e.g., mitochondrial membrane potential assays).
  • Framework 2 : Obtain ethical approval for cell-based studies, ensuring compliance with biosafety protocols .

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